Cas no 1169990-56-0 (methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate)

methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate structure
1169990-56-0 structure
商品名:methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate
CAS番号:1169990-56-0
MF:C17H16N4O3S
メガワット:356.398941993713
CID:6295432
PubChem ID:42111275

methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate
    • 1169990-56-0
    • methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
    • methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate
    • F5118-0247
    • AKOS024498950
    • methyl 4-[2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
    • インチ: 1S/C17H16N4O3S/c1-3-21-14(8-9-18-21)15(22)20-17-19-13(10-25-17)11-4-6-12(7-5-11)16(23)24-2/h4-10H,3H2,1-2H3,(H,19,20,22)
    • InChIKey: STUXDUJTZRONPA-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C=CC(C(=O)OC)=CC=2)N=C1NC(C1=CC=NN1CC)=O

計算された属性

  • せいみつぶんしりょう: 356.09431156g/mol
  • どういたいしつりょう: 356.09431156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 485
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5118-0247-2μmol
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5118-0247-75mg
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
75mg
$208.0 2023-09-10
Life Chemicals
F5118-0247-15mg
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
15mg
$89.0 2023-09-10
Life Chemicals
F5118-0247-5μmol
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5118-0247-20μmol
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5118-0247-50mg
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
50mg
$160.0 2023-09-10
Life Chemicals
F5118-0247-4mg
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
4mg
$66.0 2023-09-10
Life Chemicals
F5118-0247-10mg
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
10mg
$79.0 2023-09-10
Life Chemicals
F5118-0247-100mg
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
100mg
$248.0 2023-09-10
Life Chemicals
F5118-0247-5mg
methyl 4-[2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
1169990-56-0
5mg
$69.0 2023-09-10

methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate 関連文献

methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoateに関する追加情報

Recent Advances in the Study of Methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate (CAS: 1169990-56-0)

Methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate (CAS: 1169990-56-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

The synthesis of methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate involves a multi-step process that ensures high yield and purity. Researchers have optimized the reaction conditions to enhance the efficiency of the synthesis, which is critical for scaling up production for preclinical and clinical studies. The compound's structural features, including the presence of a benzoate ester and a thiazole ring, contribute to its stability and bioavailability, making it a viable candidate for oral administration.

Recent pharmacological evaluations have demonstrated that methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate exhibits potent inhibitory effects on specific enzyme targets involved in inflammatory and oncogenic pathways. In vitro studies using cell-based assays have revealed its ability to suppress the activity of key kinases, such as JAK2 and PI3K, which are implicated in various diseases, including cancer and autoimmune disorders. These findings suggest that the compound could serve as a lead molecule for the development of targeted therapies.

In addition to its kinase inhibitory properties, methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate has also shown promise in modulating immune responses. Preclinical studies in animal models have indicated that the compound can reduce inflammation and ameliorate symptoms in models of rheumatoid arthritis and inflammatory bowel disease. These effects are attributed to its ability to interfere with cytokine signaling pathways, thereby attenuating the inflammatory cascade.

Despite these encouraging results, further research is needed to fully elucidate the compound's mechanism of action and to assess its safety profile. Current studies are focused on optimizing its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to enhance its therapeutic efficacy. Additionally, efforts are underway to explore its potential in combination therapies, where it may synergize with existing drugs to improve treatment outcomes.

In conclusion, methyl 4-2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazol-4-ylbenzoate (CAS: 1169990-56-0) represents a promising avenue for drug discovery, with its multifaceted pharmacological properties and potential applications in treating inflammatory and oncological diseases. Continued research and development will be essential to translate these findings into clinically viable therapies.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.